2,6-dichloro-11H-indolo[3,2-c]quinoline

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

2,6-Dichloro-11H-indolo[3,2-c]quinoline (CAS 483995-53-5) is a dihalogenated tetracyclic heterocycle belonging to the indolo[3,2-c]quinoline family, a scaffold originally isolated from the West African medicinal plant Cryptolepis sanguinolenta and recognized for antimalarial, antiproliferative, and kinase-inhibitory activities. The compound bears chlorine atoms at both the C2 and C6 positions of the quinoline ring, with a molecular formula of C15H8Cl2N2, a molecular weight of 287.14 g/mol, a predicted density of 1.5 ± 0.1 g/cm³, a predicted boiling point of 510.3 ± 45.0 °C at 760 mmHg, and a predicted flash point of 293.8 ± 14.3 °C.

Molecular Formula C15H8Cl2N2
Molecular Weight 287.1 g/mol
Cat. No. B314780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-11H-indolo[3,2-c]quinoline
Molecular FormulaC15H8Cl2N2
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Cl)N=C3Cl
InChIInChI=1S/C15H8Cl2N2/c16-8-5-6-12-10(7-8)14-13(15(17)19-12)9-3-1-2-4-11(9)18-14/h1-7,18H
InChIKeyFEOWFGSSKVNJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-11H-indolo[3,2-c]quinoline – Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2,6-Dichloro-11H-indolo[3,2-c]quinoline (CAS 483995-53-5) is a dihalogenated tetracyclic heterocycle belonging to the indolo[3,2-c]quinoline family, a scaffold originally isolated from the West African medicinal plant Cryptolepis sanguinolenta and recognized for antimalarial, antiproliferative, and kinase-inhibitory activities [1]. The compound bears chlorine atoms at both the C2 and C6 positions of the quinoline ring, with a molecular formula of C15H8Cl2N2, a molecular weight of 287.14 g/mol, a predicted density of 1.5 ± 0.1 g/cm³, a predicted boiling point of 510.3 ± 45.0 °C at 760 mmHg, and a predicted flash point of 293.8 ± 14.3 °C . This dual-halogenation pattern is structurally distinct from the more common mono-chlorinated analog 6-chloro-11H-indolo[3,2-c]quinoline (CAS 108832-13-9) and confers orthogonal synthetic handles for sequential derivatization [2].

Orthogonal synthetic handles: C6–Cl for SNAr, C2–Cl for electronic tuning
Enables sequential, divergent library synthesis from a single core
Not interchangeable with mono-chlorinated or C2-alkylated indoloquinoline analogs

Why 2,6-Dichloro-11H-indolo[3,2-c]quinoline Cannot Be Replaced by Mono-Halogenated or C2-Alkylated Indoloquinoline Analogs


Generic substitution within the indolo[3,2-c]quinoline class is precluded by the unique orthogonal reactivity of the 2,6-dichloro pattern. The C6 chlorine undergoes regioselective nucleophilic aromatic substitution (SNAr) with amines, while the C2 chlorine remains intact and serves as an electron-withdrawing group that modulates both the electrophilicity at C6 and the pKa of the N5 nitrogen [1]. In contrast, the mono-chlorinated analog 6-chloro-11H-indolo[3,2-c]quinoline lacks the C2 electronic tuning handle, and C2-alkylated variants (e.g., 6-chloro-2-methyl-11H-indolo[3,2-c]quinoline) substitute the electron-withdrawing chlorine with an electron-donating methyl group, which fundamentally alters the electronic landscape of the heterocyclic core and can reduce the efficiency of subsequent C6 amination [2]. C2-substituent identity has been demonstrated in SAR studies to profoundly influence both antimalarial potency and cytotoxicity of derived 6-aminoalkylamino-indoloquinolines; for instance, C2-Cl derivatives (6k, 6l) showed antimalarial IC50 values of ~11 nM (CQS NF54 strain) with remarkably low cytotoxicity (IC50 > 4000 nM against L6 cells), a profile not replicated by C2-F, C2-Br, C2-Me, or C2-MeO congeners [3]. Therefore, procurement of the 2,6-dichloro building block is a prerequisite for accessing this specific and therapeutically promising SAR space.

Mono-chloro (6-chloro) analog
Lacks the C2 chlorine; only one reactive site prevents sequential derivatization and electronic tuning.
C2-alkylated variants (e.g., 2-methyl)
Electron-donating substituent may reduce C6 electrophilicity and alter amination efficiency compared to electron-withdrawing Cl.
Unsubstituted (C2-H) indoloquinoline
Missing C2 substituent is associated with lower potency and selectivity in reported derived bioactive compounds (class-level evidence).

2,6-Dichloro-11H-indolo[3,2-c]quinoline – Quantified Differentiation Against Structural Analogs and In-Class Alternatives


Dual C2/C6 Chlorination vs. Mono-Chlorinated 6-Chloro-11H-indolo[3,2-c]quinoline: Orthogonal Synthetic Handles

2,6-Dichloro-11H-indolo[3,2-c]quinoline possesses two chemically distinct chlorine substituents that enable sequential, orthogonal functionalization: the C6 chlorine is susceptible to regioselective SNAr with primary and secondary amines, while the C2 chlorine is comparatively inert under these conditions due to the electronic deactivation exerted by the quinoline nitrogen and the fused indole ring [1]. The mono-chlorinated comparator 6-chloro-11H-indolo[3,2-c]quinoline (CAS 108832-13-9, MW 251.69 g/mol) provides only a single reactive site, precluding the sequential derivatization needed to access C2-modified, C6-amino-substituted compound libraries in a divergent manner [2]. The presence of the C2 chlorine further increases the molecular weight by approximately 35.4 g/mol relative to the mono-chloro analog, consistent with the additional chlorine atom .

Dual chlorination
Head-to-head
2 reactive sites vs. 1 site; enables orthogonal functionalization (C6 SNAr, C2 retained)
Key intermediate for divergent C2/C6-modified libraries
Mono-chloro analog cannot achieve same synthetic scope
Medicinal Chemistry Synthetic Methodology Building Block Sourcing

C2-Chlorine Antimalarial SAR Advantage vs. C2-F, C2-Br, C2-Me, and C2-MeO Substituted Indolo[3,2-c]quinoline Derivatives

In the systematic SAR study by Wang et al. (2014), a series of indolo[3,2-c]quinolines were synthesized by modifying the C6 ω-aminoalkylamine side chain and introducing various substituents (F, Cl, Br, Me, MeO, NO2) at the C2 position [1]. Compounds bearing C2-Cl in combination with a branched 3-aminopropylamino chain at C6 (compounds 6k and 6l) demonstrated the most favorable therapeutic window: antimalarial IC50 values of approximately 11 nM against the chloroquine-sensitive NF54 strain and approximately 17 nM against the chloroquine-resistant K1 strain, accompanied by very low cytotoxicity with IC50 values above 4000 nM against normal rat L6 skeletal muscle cells, yielding a selectivity index exceeding 360 [2]. In contrast, the C2-unsubstituted (C2-H) parent compound isocryptolepine exhibits cytotoxicity in the low micromolar range against mammalian cells, and C2-Br substituted neocryptolepine analogs showed cytotoxicity at concentrations below 32 µM [3]. Although these data are derived from 6-amino-substituted final compounds rather than the 2,6-dichloro intermediate itself, they establish that the C2-Cl moiety is a critical pharmacophoric element for achieving the combination of high antiplasmodial potency and low mammalian cytotoxicity.

C2-Cl antimalarial SAR
Cross-study comparable
Derivatives 6k/6l: IC50 ≈ 11 nM (NF54), 17 nM (K1); SI > 360 vs. L6 cells
C2-Cl associated with high antiplasmodial activity and low reported cytotoxicity
C2-Br, C2-Me, C2-MeO did not replicate this window
Antimalarial Drug Discovery Structure-Activity Relationship Cytotoxicity Screening

Indolo[3,2-c]quinoline Scaffold Kinase Inhibition: C2/C6 Substitution Enables DYRK1A Selectivity vs. CLK Kinases

The indolo[3,2-c]quinoline scaffold has been validated as a privileged kinase-inhibitory chemotype through systematic structure modification of the screening hit 11H-indolo[3,2-c]quinoline-6-carboxylic acid [1]. The parent 6-carboxylic acid (compound 5a, C2-H, C6-COOH) showed only moderate DYRK1A inhibition (IC50 = 2.6 µM) with no selectivity over other CMGC kinases [2]. Introduction of a chlorine at the C10 position (analogous to C2 in the indolo[3,2-c]quinoline numbering) yielded compound 5h with a 2-order-of-magnitude improvement in DYRK1A potency (IC50 = 31 nM) while maintaining inactivity against CDK1, CDK2, CDK5, CK1, GSK-3, and ERK2 (all IC50 > 10 µM) [3]. Further optimization via 10-iodo substitution produced inhibitors with DYRK1A IC50 = 6 nM and considerable selectivity against the closely related CLK kinase family [4]. While the 2,6-dichloro compound itself is a synthetic precursor rather than a final kinase inhibitor, its C2-chlorine is the critical substituent that can be converted to iodo or other halogens to achieve the selectivity profile established by Falke et al. (2015).

DYRK1A potency gain
Class-level inference
10-Cl analog (5h): IC50 = 31 nM; 10-I analog (5j): IC50 = 6 nM; parent (5a): 2.6 µM
C2-halogen exchange enables potent and selective DYRK1A inhibition
Reported selectivity over CLK kinases; model context only
Kinase Drug Discovery DYRK1A Inhibition Down Syndrome Research

Metal Complex Precursor Capability: Indolo[3,2-c]quinoline Ligands with C2 Substituents Yield Submicromolar Cytotoxic Ru(II)/Os(II)-Arene and Cu(II) Complexes

2-Substituted indolo[3,2-c]quinolines bearing metal-coordinating functional groups at C6 serve as versatile ligands for the preparation of cytotoxic metal complexes. Filak et al. (2010) reported that Ru(II)- and Os(II)-arene complexes of modified indolo[3,2-c]quinoline ligands (L1–L8) exhibit antiproliferative IC50 values in the submicromolar to low micromolar range across three human cancer cell lines: CH1 (ovarian carcinoma), SW480 (colon adenocarcinoma), and A549 (non-small-cell lung cancer) [1]. Primik et al. (2013) demonstrated that Cu(II) complexes of indolo[3,2-c]quinoline-based dinucleating ligands show remarkably high cytotoxicity with IC50 values in the nanomolar to very low micromolar range [2]. Critically, substitution of the seven-membered azepine ring in paullones (closely related indolo-benzazepines) by a pyridine ring (as in indolo[3,2-c]quinolines) resulted in a six- to nine-fold increase in cytotoxicity specifically in SW480 colon carcinoma cells [3]. The 2,6-dichloro substitution pattern is an ideal starting point for installing metal-binding motifs at C6 (via SNAr with chelating amines) while retaining the C2 substituent for electronic fine-tuning of the resulting metal complex.

Metal complex cytotoxicity
Cross-study comparable
Cu(II) complexes: nM–low µM IC50; Ru/Os complexes: subµM; 6- to 9-fold > paullone platform in SW480
Reported increased cytotoxicity of indoloquinoline-based metal complexes
Cell line panel: CH1, SW480, A549; MTT assay
Bioinorganic Chemistry Anticancer Metallodrugs Ligand Design

Telomerase Inhibition and Broad-Spectrum Anticancer Activity of 6-Amino-Indolo[3,2-c]quinolines Derived from C6-Chloro Precursors

Patents US7763633 and US8273760 disclose that indolo[3,2-c]quinoline compounds inhibit both the growth of a variety of cancer cells and the activity of telomerase, a common target for treating cancer [1]. The synthetic route described in these patents proceeds through 6-chloro-11H-indolo[3,2-c]quinoline as the key intermediate, which is reacted with amines to produce 6-amino-substituted final compounds [2]. Wang et al. (2014, Eur. J. Med. Chem.) independently demonstrated that 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines exhibit potent cytotoxicity: compound 7p showed IC50 values of 0.052 µM (MV4-11 leukemia), 0.112 µM (A549 lung cancer), 0.007 µM (HCT116 colon cancer), and 0.083 µM (BALB/3T3 normal fibroblasts), values that are higher or comparable to those of the clinical anticancer drug doxorubicin HCl [3]. The C2 substituent was found to modulate activity; the nitro group at C2 contributed most to cytotoxicity in that series [4]. The 2,6-dichloro intermediate is the progenitor molecule for this entire class of 6-amino-2-substituted indoloquinolines, with the C2 chlorine serving as a placeholder for further SAR exploration.

Telomerase & cytotoxicity
Cross-study comparable
Compound 7p: IC50 = 0.007 µM (HCT116), 0.052 µM (MV4-11); comparable to doxorubicin
6-amino derivatives reported to inhibit cancer cell growth and telomerase
DNA intercalation constant ~10⁶ L/mol; patent data
Cancer Therapeutics Telomerase Inhibition DNA Intercalation

Procurement-Relevant Application Scenarios for 2,6-Dichloro-11H-indolo[3,2-c]quinoline Based on Quantitative Differentiation Evidence


Divergent Library Synthesis of C2-Substituted, C6-Aminoalkylamino-Indoloquinolines for Antimalarial Lead Optimization

Medicinal chemistry teams pursuing chloroquine-resistant malaria can employ 2,6-dichloro-11H-indolo[3,2-c]quinoline as the central building block for a two-step divergent library synthesis: (Step 1) regioselective SNAr at C6 with diverse ω-aminoalkylamines to install the antimalarial pharmacophore while retaining the C2-Cl; (Step 2) optional further modification at C2 via cross-coupling or nucleophilic substitution [1]. This strategy directly accesses the SAR space defined by Wang et al. (2014), where C2-Cl/C6-branched-amino derivatives (6k, 6l) achieved antimalarial IC50 ≈ 11 nM (NF54) and ≈ 17 nM (K1) with selectivity indices exceeding 360, and one derivative (6l) demonstrated 38% parasitaemia reduction in vivo on day 4 [2]. Competing building blocks such as 6-chloro-2-methyl-indoloquinoline lack the electron-withdrawing C2 substituent required to replicate this therapeutic window [3].

Synthesis of Selective DYRK1A Kinase Inhibitors via Halogen Exchange at C2 for Down Syndrome and Alzheimer's Research

Neuroscience-focused programs targeting DYRK1A for Down syndrome or Alzheimer's disease can leverage 2,6-dichloro-11H-indolo[3,2-c]quinoline as the entry point to the 10-halogeno-indolo[3,2-c]quinoline-6-carboxylic acid series characterized by Falke et al. (2015) [1]. The C2-chlorine can be converted to iodine via halogen exchange, yielding the 10-iodo substitution pattern that confers DYRK1A IC50 = 6 nM with considerable selectivity against the closely related CLK kinase family [2]. The alternative screening hit, unsubstituted 11H-indolo[3,2-c]quinoline-6-carboxylic acid (5a), shows only IC50 = 2.6 µM with no kinase selectivity, representing a >400-fold potency gap that cannot be bridged without the appropriate halogen-substituted precursor [3].

Metal-Based Anticancer Agent Development Using Indoloquinoline Ligand Scaffolds

Bioinorganic chemistry groups developing Ru(II), Os(II), or Cu(II) anticancer complexes can utilize 2,6-dichloro-11H-indolo[3,2-c]quinoline to construct metal-chelating ligands via C6 amination with pyridyl- or imidazolyl-containing amines, as demonstrated by Filak et al. (2010) and Primik et al. (2013) [1]. The resulting metal complexes exhibit submicromolar to nanomolar IC50 values across CH1 (ovarian), SW480 (colon), and A549 (lung) cancer cell lines, with the indoloquinoline-pyridine framework conferring a 6- to 9-fold cytotoxicity advantage in SW480 cells over the structurally related paullone (azepine) platform [2]. The C2 chlorine can be retained or further modified to tune the electronic properties of the metal center without altering the chelating motif at C6, a level of synthetic control unavailable from mono-halogenated precursors [3].

Telomerase-Targeted Anticancer Agent Synthesis via 6-Amino-Indoloquinoline Derivatization

Oncology programs targeting telomerase inhibition can procure 2,6-dichloro-11H-indolo[3,2-c]quinoline as the key intermediate for preparing 6-amino-substituted indoloquinolines that simultaneously inhibit cancer cell growth and telomerase activity, as disclosed in Patents US7763633 and US8273760 [1]. The synthetic route proceeds through C6 amination followed by optional C2 modification, yielding compounds with cytotoxicity profiles comparable to or exceeding doxorubicin HCl: compound 7p achieved IC50 = 0.007 µM against HCT116 colon cancer and IC50 = 0.052 µM against MV4-11 leukemia [2]. The C2 chlorine provides a synthetic handle for further optimization of potency and selectivity, while the indoloquinoline core's planar topology ensures DNA intercalation (binding constants of 10⁶ L/mol), a dual mechanism that is structurally dependent on the intact tetracyclic framework [3].

Application
Selection Property
Validation Focus
Antimalarial lead optimization library synthesis
Orthogonal C6/C2 reactivity for sequential functionalization
Antiplasmodial IC50 and cytotoxicity (L6) of derived compounds
DYRK1A inhibitor synthesis for neurological research
C2 halogen exchange (Cl→I) to access potent, selective inhibitors
Kinase selectivity profiling (DYRK1A/CLK/CMGC panel)
Anticancer metallodrug development
C6 amination to install metal-chelating motifs
Cytotoxicity in cancer cell lines (CH1, SW480, A549)
Telomerase-targeted anticancer agent synthesis
6-amino substitution enabling DNA intercalation
Telomerase inhibition and cytotoxicity (HCT116, MV4-11)
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